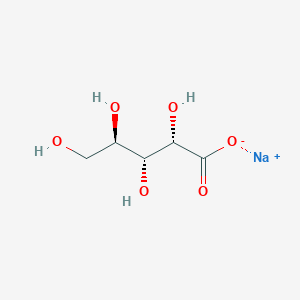
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline is a complex organic compound that features a phenylamine core substituted with methoxy groups and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline typically involves multiple steps. One common approach is to start with a phenylamine derivative, which undergoes methoxylation to introduce methoxy groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups .
科学的研究の応用
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
作用機序
The mechanism of action of 3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. This can lead to changes in cell signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
(3,5-Dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone: This compound shares a similar structure but differs in the position and type of substituents.
3-(4-methylpiperazin-1-yl)aniline: Another related compound with a piperazine moiety, but with different functional groups on the phenyl ring.
Uniqueness
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both methoxy groups and the piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C15H25N3O3 |
|---|---|
分子量 |
295.38 g/mol |
IUPAC名 |
3,5-dimethoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C15H25N3O3/c1-17-4-6-18(7-5-17)8-9-21-15-13(19-2)10-12(16)11-14(15)20-3/h10-11H,4-9,16H2,1-3H3 |
InChIキー |
BERDJDQCENMWCG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCOC2=C(C=C(C=C2OC)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,6-Xyloxy)methyl]pyridine](/img/structure/B8321312.png)
![2-[Ethyl(3-nitrophenyl)amino]ethan-1-ol](/img/structure/B8321322.png)




![2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B8321353.png)
![[4-(2-Chloro-pyridin-3-yl)-5-fluoro-pyrimidin-2-yl]-methyl-amine](/img/structure/B8321355.png)



![Ethyl 3-(2-(methylsulfonyl)thiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8321389.png)
